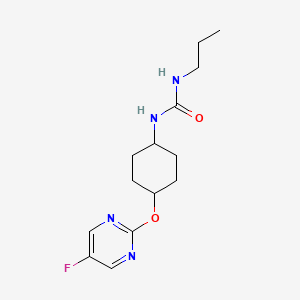

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea” is a chemical compound with various properties and potential applications . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis can vary depending on the specific requirements of the research project.Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula . The molecular formula provides information about the number and type of atoms in the molecule, as well as their arrangement.Chemical Reactions Analysis

This compound can undergo various chemical reactions, depending on the conditions and reactants present . The exact reactions that this compound can undergo are determined by its molecular structure and the properties of its constituent atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . These properties include its molecular weight, its physical state at room temperature, and its reactivity with other substances .Scientific Research Applications

Antitumor Activity of S-1

S-1, an oral antitumor agent composed of a fluoropyrimidine derivative, has demonstrated significant antitumor activity across various cancer models. This compound consists of tegafur (a prodrug of 5-fluorouracil), 5-chloro-2,4-dihydroxypyridine (CDHP), and potassium oxonate (Oxo), aiming to enhance the clinical utility of fluoropyrimidine with reduced gastrointestinal toxicity. Studies have highlighted S-1's effectiveness in treating gastric, pancreatic, lung, head and neck, and breast carcinomas. Its design allows for improved antitumor activity by maintaining prolonged 5-fluorouracil concentrations in the blood and tumors, thereby improving the therapeutic index while minimizing toxic effects (Chhetri et al., 2016; Maehara, 2003).

Pharmacokinetics and Safety Profile

Pharmacokinetic studies of S-1 have been conducted to ascertain the plasma concentration, absorption, and bioavailability of its components, contributing to its efficacy and safety profile. These studies have shown that S-1 can mimic the effects of intravenous 5-fluorouracil, providing a basis for its good antitumor effects with minimal adverse effects. This has paved the way for S-1's use in clinical settings, offering a convenient oral administration route that avoids the complications associated with intravenous chemotherapy (Hirata et al., 2006).

Clinical Trials and Efficacy

Numerous clinical trials have explored the efficacy of S-1 in various cancers. For instance, phase II studies in advanced non-small-cell lung cancer (NSCLC) have shown that S-1 is an active single agent, providing a basis for further exploration of its combination with other chemotherapeutic agents. Similarly, studies in metastatic colorectal cancer have demonstrated S-1's effectiveness, often in combination with other drugs like irinotecan and oxaliplatin, showcasing its potential as part of combination chemotherapy regimens (Kawahara et al., 2001; Kim et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-propylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-2-7-16-13(20)19-11-3-5-12(6-4-11)21-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAMONSJXHAKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)

![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2559105.png)

![N-(4-acetylphenyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2559106.png)